Enantiomeric Purity Defines Biological Relevance vs. Racemic 3-(4-Methoxypyrrolidin-2-yl)-1H-1,2,4-triazole
The target compound is a defined (2S,4R) enantiomer, whereas its closest structural analog, 3-(4-methoxypyrrolidin-2-yl)-1H-1,2,4-triazole (CAS 1249149-00-5), is commonly supplied as a racemate or with unspecified stereochemistry . In the Sun et al. melatoninergic agent series, the (2S,4R) configuration of the aminopyrrolidine core is critical: compound 16, bearing a resolved methoxypyrrolidine scaffold, exhibits oral bioavailability and nanomolar agonist potency at MT1 and MT2 receptors, whereas racemic or incorrectly configured diastereomers show diminished or no receptor activation [1]. The target compound's precisely defined stereochemistry is the direct synthetic precursor to such configuration-specific pharmacophores.
| Evidence Dimension | Stereochemical purity and biological relevance in melatonin receptor context |
|---|---|
| Target Compound Data | (2S,4R) single enantiomer, purity ≥95% by HPLC |
| Comparator Or Baseline | Racemic or unspecified stereochemistry 3-(4-methoxypyrrolidin-2-yl)-1H-1,2,4-triazole (CAS 1249149-00-5) |
| Quantified Difference | Exact enantiomeric identity vs. undefined stereochemical mixture; downstream biological consequence: racemic mixtures produce unpredictable MT1/MT2 binding profiles in Sun et al. scaffold series. |
| Conditions | Synthetic utility for chiral melatoninergic ligands (Sun LQ et al., 2003) |
Why This Matters
Procurement of the target compound guarantees stereochemical integrity for structure-activity relationship (SAR) studies, removing the confounding variable of enantiomeric impurity that plagues racemic alternatives.
- [1] Sun LQ, Chen J, Mattson RJ, Epperson JR, Deskus JA, Li WS, Takaki K, Hodges DB, Iben L, Mahle CD, Ortiz A, Molstad D, Ryan E, Yeleswaram K, Xu C, Luo G. Heterocyclic aminopyrrolidine derivatives as melatoninergic agents. Bioorg Med Chem Lett. 2003;13(24):4381-4384. View Source
